1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyrazolopyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Cyclization: The compound can be cyclized under specific conditions to form different heterocyclic structures.
Scientific Research Applications
1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and applications.
Thienopyridine derivatives: These compounds have a sulfur atom in place of the nitrogen in the pyrazole ring, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21N5O/c1-16-14-21(24(30)27-20-10-8-18(9-11-20)12-13-25)22-17(2)28-29(23(22)26-16)15-19-6-4-3-5-7-19/h3-11,14H,12,15H2,1-2H3,(H,27,30) |
InChI Key |
UMCFMTISLXYRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
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